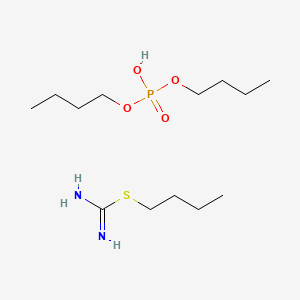
Pseudourea, 2-butyl-2-thio-, dibutylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudourea, 2-butyl-2-thio-, dibutylphosphate is a chemical compound with the molecular formula C5H13N2S.C8H19O4P and a molecular weight of 343.50 g/mol . This compound is known for its unique structure, which includes a pseudourea moiety and a dibutylphosphate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Pseudourea, 2-butyl-2-thio-, dibutylphosphate typically involves the reaction of 2-butyl-2-thiourea with dibutylphosphoric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
Pseudourea, 2-butyl-2-thio-, dibutylphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Pseudourea, 2-butyl-2-thio-, dibutylphosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Pseudourea, 2-butyl-2-thio-, dibutylphosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
Pseudourea, 2-butyl-2-thio-, dibutylphosphate can be compared with other similar compounds such as:
Thiourea: Thiourea has a similar structure but lacks the dibutylphosphate group.
N,N’-Dibutylthiourea: This compound is structurally similar but does not contain the dibutylphosphate group.
The uniqueness of this compound lies in its combined pseudourea and dibutylphosphate moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
25408-91-7 |
|---|---|
Molecular Formula |
C13H31N2O4PS |
Molecular Weight |
342.44 g/mol |
IUPAC Name |
butyl carbamimidothioate;dibutyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C5H12N2S/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-2-3-4-8-5(6)7/h3-8H2,1-2H3,(H,9,10);2-4H2,1H3,(H3,6,7) |
InChI Key |
SUDLUXBNOZCRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)OCCCC.CCCCSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


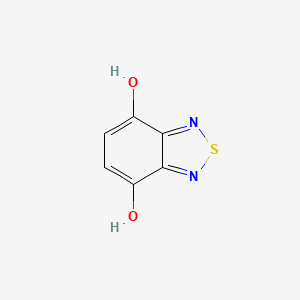
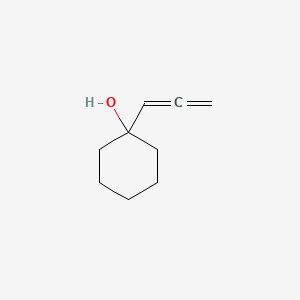
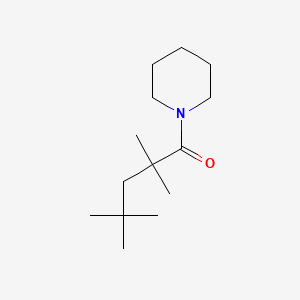
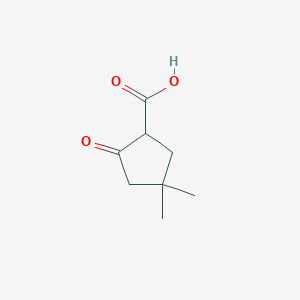
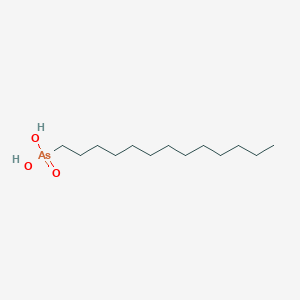
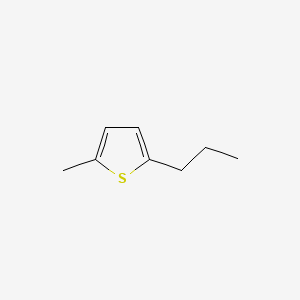
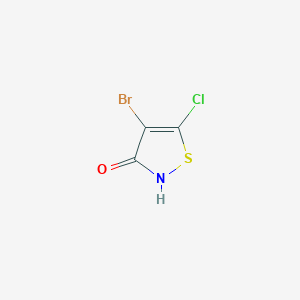
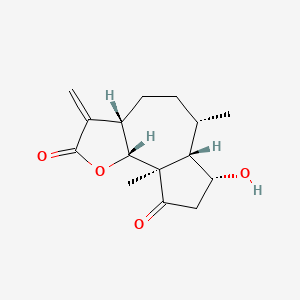
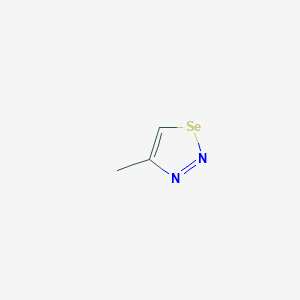
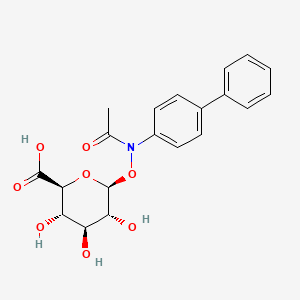


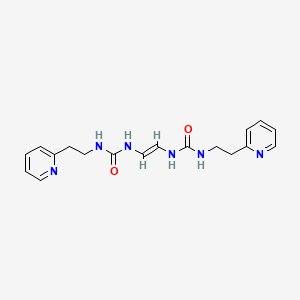
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
